![molecular formula C21H29FN2O2 B5606547 8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606547.png)

8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical is part of a broad category of compounds known for their potential pharmacological activities. While specific studies on this compound are scarce, analogues within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been explored for various biological activities, including antihypertensive, anticonvulsant, and antimicrobial effects (J. Caroon et al., 1981).

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step chemical reactions, starting from basic building blocks to more complex spiro compounds. These processes often involve Michael addition, cyclization, and various functional group transformations to achieve the desired structures (E. Tóth et al., 1997).

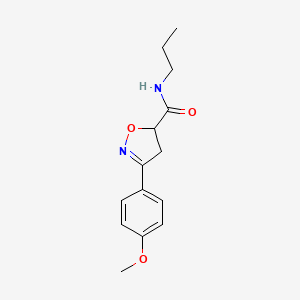

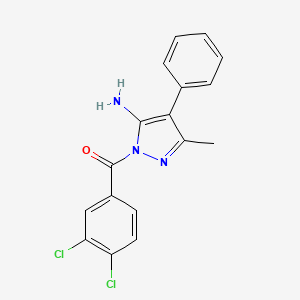

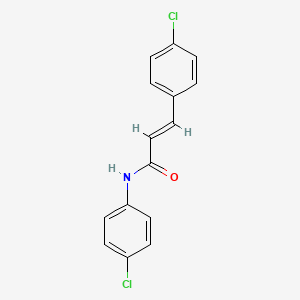

Molecular Structure Analysis

Spirocyclic compounds like this one are characterized by their unique three-dimensional structures, which can significantly influence their chemical reactivity and biological activity. X-ray crystallography and NMR spectroscopy are common methods used to elucidate their molecular structures, providing insights into the stereochemistry and electronic properties of these molecules (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such spirocyclic compounds is influenced by the strain of the spirocyclic system, the nature of substituents, and the presence of heteroatoms. These factors can affect their participation in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of functional groups like fluoro and methoxy can also modulate the compound's electronic properties, affecting its reactivity (P. Fritch & J. Krajewski, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their handling and formulation in potential applications. These properties are determined by the compound's molecular structure and can be assessed using techniques such as differential scanning calorimetry (DSC) and solubility testing in various solvents (Vinutha V. Salian et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are influenced by the compound's functional groups and overall structure. Studies on related compounds have explored their reactivity in various chemical environments, providing insights into potential stability issues, reaction pathways, and mechanisms (Zhiqiang Wang et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential pharmaceutical. If it has unique physical or chemical properties, it could be studied for applications in materials science or chemistry .

Eigenschaften

IUPAC Name |

8-[(E)-3-(4-fluorophenyl)prop-2-enyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN2O2/c1-26-15-3-12-24-17-21(16-20(24)25)9-13-23(14-10-21)11-2-4-18-5-7-19(22)8-6-18/h2,4-8H,3,9-17H2,1H3/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWIOGGIKJIPPW-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCN(CC2)CC=CC3=CC=C(C=C3)F)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1CC2(CCN(CC2)C/C=C/C3=CC=C(C=C3)F)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606468.png)

![8-benzyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5606481.png)

![4-[3-(3-chloro-5-isoxazolyl)propanoyl]-1-(2-chlorophenyl)-2-piperazinone](/img/structure/B5606485.png)

![1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5606501.png)

![2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5606524.png)

![6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606529.png)

![5-isopropyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5606543.png)

![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5606555.png)

![2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5606562.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-5-methoxy-2-furamide](/img/structure/B5606565.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5606571.png)